molecular formula C25H19FN2O6S2 B12144775 (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12144775
M. Wt: 526.6 g/mol
InChI Key: DUMLNVTXEMCNIV-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2,3-dione derivative featuring a 6-fluoro-1,3-benzothiazole moiety at position 1, a hydroxy(thiophen-2-yl)methylidene group at position 4, and a 3,4,5-trimethoxyphenyl substituent at position 3. Its structural complexity arises from the conjugation of aromatic and heterocyclic systems, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections. The 3,4,5-trimethoxyphenyl group is notable for its prevalence in tubulin-binding anticancer agents, suggesting possible antiproliferative activity .

Properties

Molecular Formula

C25H19FN2O6S2

Molecular Weight

526.6 g/mol

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19FN2O6S2/c1-32-15-9-12(10-16(33-2)23(15)34-3)20-19(21(29)17-5-4-8-35-17)22(30)24(31)28(20)25-27-14-7-6-13(26)11-18(14)36-25/h4-11,20,30H,1-3H3

InChI Key

DUMLNVTXEMCNIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5

Origin of Product

United States

Preparation Methods

  • Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the Hantzsch reaction , which combines a β-ketoester, an aldehyde, and ammonia or an amine to form the pyrrolidine ring.
  • Reaction Conditions : The reaction typically occurs under mild conditions , using a base as a catalyst.
  • Industrial Production : While there isn’t specific information on large-scale industrial production, researchers have explored efficient synthetic routes for laboratory-scale preparation.
  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the double bond in the molecule to an epoxide.
      • Reduction : Reducing agents like sodium borohydride (NaBH4) can reduce the carbonyl group to an alcohol.
      • Substitution : The benzothiazole ring can undergo nucleophilic substitution reactions.
    • Major Products : The specific products depend on the reaction conditions, but examples include epoxides, alcohols, and substituted derivatives.
  • Scientific Research Applications

    Biological Applications

    • Anticancer Activity : Preliminary studies indicate that compounds with benzothiazole and pyrrolidine moieties exhibit significant anticancer properties. The presence of the fluorine atom and methoxy groups may enhance the compound's efficacy by improving solubility and bioavailability .
    • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens. The thiazole ring is known for its ability to interfere with microbial metabolism, suggesting that this compound could be explored for developing new antimicrobial agents .
    • Enzyme Inhibition : Research has shown that derivatives of benzothiazole can inhibit specific enzymes linked to cancer progression and inflammation, such as tyrosine kinases. This compound may serve as a lead structure for designing enzyme inhibitors .

    Synthetic Applications

    The synthesis of this compound involves multi-step reactions that can be adapted for generating related derivatives. Its synthesis typically includes:

    • Starting Materials : The synthesis often begins with readily available benzothiazole derivatives.
    • Reactions : Key reactions include condensation reactions involving thiophenes and methoxy-substituted phenols, which can yield various substituted pyrrolidine derivatives .

    Case Studies

    • Synthesis and Characterization : A study focused on synthesizing similar pyrrolidine derivatives showed promising results in terms of yield and purity, indicating that the synthetic route for this compound could be optimized for better efficiency .
    • Biological Assays : In vitro assays demonstrated that compounds with similar structures exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as targeted therapies .
    • Material Science : Investigations into the use of this compound in polymer chemistry revealed its potential as a monomer for creating novel materials with unique electrical and optical properties due to its heteroaromatic structure .

    Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with cellular targets .
    • Molecular Targets : It may interact with enzymes, receptors, or other biomolecules.
    • Pathways : Further research is needed to elucidate the specific pathways affected.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analogues and Functional Group Variations

    The compound belongs to a broader class of pyrrolidine-2,3-dione derivatives. Key structural analogues include:

    Compound Name Key Structural Differences Hypothesized Impact on Bioactivity Reference
    (4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione 1,3,4-thiadiazole vs. 1,3-benzothiazole; dihydrobenzofuran vs. thiophene Reduced electron-withdrawing effects (lack of fluorine) may decrease target affinity; dihydrobenzofuran may alter solubility .
    5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone core vs. pyrrolidine-2,3-dione; methoxy vs. trimethoxy Thiazolidinones are associated with antidiabetic activity; fewer methoxy groups may reduce tubulin binding .
    (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole-thione core; chlorophenyl substituents Chlorine atoms enhance lipophilicity but may increase toxicity; triazole-thione systems favor hydrogen bonding .

    Physicochemical and Pharmacokinetic Properties

    • Hydrogen Bonding: The hydroxy(thiophen-2-yl)methylidene group provides hydrogen bond donors/acceptors, similar to the hydrazono-thiazolidinones in , but with greater rigidity due to the thiophene ring.
    • Metabolic Stability: The fluorine atom in the benzothiazole moiety may reduce oxidative metabolism compared to non-fluorinated analogues like those in .

    Challenges in Characterization

    • Crystallography : The compound’s structural complexity may necessitate advanced techniques like single-crystal X-ray diffraction (employing SHELX software ) to resolve stereochemistry and confirm the (4E) configuration.
    • Spectroscopic Analysis : Fluorine NMR (¹⁹F NMR) would be critical to verify the position of the fluorine atom on the benzothiazole ring.

    Biological Activity

    The compound (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates several functional groups that may interact with various biological targets, making it a candidate for medicinal chemistry research.

    Structural Features

    This compound features:

    • Benzothiazole ring : Known for antimicrobial and anticancer properties.
    • Pyrrolidine backbone : Associated with neuroprotective effects.
    • Thiophene rings : Linked to anti-inflammatory activities.
    • Trimethoxyphenyl group : Enhances pharmacological activity through structural diversity.

    The combination of these elements suggests that this compound may exhibit a range of biological activities that warrant further investigation.

    Anticancer Activity

    Research indicates that compounds with similar structural motifs often demonstrate significant anticancer properties. For instance, derivatives of benzothiazole and pyrrolidine have been shown to inhibit cancer cell proliferation in various assays. A study highlighted that triazole derivatives exhibited IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines, suggesting potential efficacy for our compound as well .

    Compound TypeExample ActivityIC50 Values (μM)
    Benzothiazole DerivativesAnticancer (HCT-116)6.2
    Pyrrolidine-based CompoundsNeuroprotective effectsVaries
    Thiophene DerivativesAnti-inflammatoryVaries

    Antimicrobial Activity

    The structural components of the compound suggest it may possess antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens. For example, benzothiazole derivatives have been reported to exhibit broad-spectrum antibacterial activity .

    The biological activity of this compound is likely mediated through:

    • Enzyme inhibition : Targeting specific enzymes involved in cancer cell metabolism.
    • Receptor interaction : Modulating receptor activity associated with cell signaling pathways.

    Further studies are necessary to elucidate the precise mechanisms.

    Case Studies and Research Findings

    Recent studies have focused on the synthesis and evaluation of similar compounds. For instance:

    • Synthesis of Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for their anticancer activities. The most potent compounds showed significant inhibitory effects on tumor growth in vitro .
    • Pyrrolidine-Based Compounds : Research has demonstrated that modifications to the pyrrolidine ring can enhance neuroprotective effects, suggesting a potential application in neurodegenerative diseases .
    • Thiophene Derivatives : Studies indicate that thiophene-containing compounds exhibit anti-inflammatory properties, which could complement the therapeutic profile of our compound .

    Q & A

    What are the key considerations for synthesizing this compound in high purity?

    Basic Research Question
    The synthesis involves multi-step organic reactions, typically starting with the preparation of the benzothiazole ring, followed by sequential introduction of the thiophene, pyrrolidine-dione, and trimethoxyphenyl moieties . Critical steps include:

    • Reagents : Use of strong acids/bases (e.g., H₂SO₄, NaOEt), catalysts (e.g., Pd/C), and solvents (ethanol, chloroform) under controlled temperatures (60–120°C) .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (DMF/ethanol mixtures) to isolate the final product ≥95% purity .
    • Yield Optimization : Adjusting reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for key intermediates) to minimize side products .

    How is the compound characterized structurally, and what analytical methods validate its identity?

    Basic Research Question
    Structural validation requires a combination of spectroscopic and chromatographic techniques:

    • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene methylidene protons at δ 6.8–7.2 ppm; pyrrolidine-dione carbonyls at δ 170–175 ppm) .
    • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ ion) to verify molecular formula .
    • IR Spectroscopy : Key peaks for C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) bonds .
    • HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase) .

    What biological activities are predicted for this compound, and how are they experimentally tested?

    Basic Research Question
    The structural features (fluorobenzothiazole, trimethoxyphenyl) suggest potential anticancer, antimicrobial, or anti-inflammatory activity . Methodological validation includes:

    • In Vitro Assays :
      • Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .
      • Antimicrobial Screening : Broth microdilution (MIC values) for bacterial/fungal strains .
    • Enzyme Inhibition : Kinase or COX-2 inhibition assays with IC₅₀ determination .

    How do structural modifications (e.g., substituent variations) impact biological activity?

    Advanced Research Question
    Structure-Activity Relationship (SAR) studies require systematic substitution:

    • Fluorine Position : 6-Fluoro vs. 4-Fluoro benzothiazole analogs to assess selectivity for kinase targets .
    • Thiophene vs. Furan : Replacing thiophene with furan alters π-stacking interactions, impacting DNA intercalation potential .
    • Trimethoxyphenyl Group : Critical for tubulin binding (anticancer activity); demethylation reduces potency .
      Methodology : Parallel synthesis of analogs followed by in vitro screening and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

    What mechanistic insights exist for its interaction with biological targets?

    Advanced Research Question
    Proposed mechanisms include:

    • Kinase Inhibition : Competitive binding to ATP pockets (e.g., EGFR tyrosine kinase) via fluorobenzothiazole and pyrrolidine-dione motifs .
    • DNA Interaction : Thiophene methylidene and trimethoxyphenyl groups facilitate intercalation or groove binding, validated via ethidium bromide displacement assays .
    • Oxidative Stress Modulation : Thiol reactivity (thiophene sulfur) scavenges ROS, tested via DCFH-DA assay in inflammatory models .

    How can conflicting data on biological activity be resolved?

    Advanced Research Question
    Contradictions (e.g., variable IC₅₀ values across studies) may arise from:

    • Assay Conditions : Differences in cell lines, serum concentration, or incubation time .
    • Compound Stability : Hydrolysis of the pyrrolidine-dione ring under acidic/basic conditions, monitored via pH-dependent HPLC stability studies .
      Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate purity/stability via accelerated degradation studies .

    What strategies optimize multi-step synthesis for scalability?

    Advanced Research Question
    Critical challenges include low yields in cyclization steps and purification bottlenecks. Solutions involve:

    • Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., benzothiazole formation) to improve heat transfer and reduce side reactions .
    • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of trimethoxyphenyl groups .
    • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .

    How is computational modeling integrated into studying its bioactivity?

    Advanced Research Question
    Molecular dynamics (MD) and docking simulations guide target identification:

    • Docking Studies : Glide/SP docking into COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17) active sites to predict binding modes .
    • ADMET Prediction : SwissADME or pkCSM for pharmacokinetic profiling (e.g., BBB permeability, CYP inhibition) .
    • QSAR Models : 3D descriptors (e.g., CoMFA) correlate electronic properties (HOMO/LUMO) with antiproliferative activity .

    What experimental approaches assess its stability under physiological conditions?

    Advanced Research Question
    Stability profiling includes:

    • pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) with LC-MS monitoring .
    • Thermal Stability : TGA/DSC analysis (25–300°C) to identify decomposition points .
    • Light Sensitivity : ICH Q1B photostability testing under UV-vis irradiation .

    How are enzyme inhibition assays designed to evaluate its specificity?

    Advanced Research Question
    To minimize off-target effects:

    • Panel Screening : Test against related enzymes (e.g., CDK2, CDK4, and CDK6 for kinase inhibitors) .
    • Crystallography : Co-crystallization with targets (e.g., tubulin) to validate binding poses .
    • Competitive Assays : Use ATP/NADPH as competitors to confirm competitive vs. non-competitive inhibition .

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